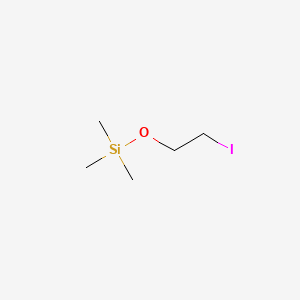

Silane, (2-iodoethoxy)trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Silane, (2-iodoethoxy)trimethyl-” is an organosilicon compound with the molecular formula C5H13IOSi . It is also known by other names such as 1-Iodo-2-(trimethylsiloxy)ethane, 2-iodoethoxy(trimethyl)silane, and (2-Iodoethoxy)trimethylsilane . The molecular weight of this compound is 244.15 g/mol .

Molecular Structure Analysis

The molecular structure of “Silane, (2-iodoethoxy)trimethyl-” includes a silicon atom bonded to three methyl groups and an iodoethoxy group . The InChI representation of the molecule is InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 . The Canonical SMILES representation is CSi(C)OCCI .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, (2-iodoethoxy)trimethyl-” include a molecular weight of 244.15 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 243.97804 g/mol . The topological polar surface area is 9.2 Ų .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Deposition Techniques : Trimethyl(2-propynyloxy)silane is used in gas-phase polymerization processes induced by UV laser photolysis, leading to the deposition of polytrimethylsiloxy-substituted polyhydrocarbons (Pola & Morita, 1997). Similarly, IR laser-photosensitized decomposition of trimethyl(2-propynyloxy)silane results in the formation of solid polydimethylsiloxane phases (Urbanova et al., 1998).

Electrolyte Solvents in Li-ion Batteries : Novel silane compounds, including derivatives of trimethylsilane, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds have shown excellent performance and stability (Amine et al., 2006).

Photoinduced Deprotection and Patterning : Compounds like trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane have been used for the photoinduced generation of hydroxyl-terminated monolayers. This application is significant in creating patterned surfaces, with potential applications in various fields including microelectronics (Zubkov et al., 2005).

Copolymerization Processes : γ-Methacryloxypropyl trimethoxy silane has been used in copolymerization with various monomers, such as styrene and methyl methacrylate. These copolymers have unique properties and potential applications in materials science (Rao & Babu, 1989).

Stone Conservation : Silanes, specifically silicone monomers like trimethoxymethyl silane, have been explored for consolidating deteriorating marble sculptures. This application in cultural heritage conservation is crucial for preserving historic artworks (Moncrieff, 1976).

Photopolymerization : Trimethylsilyl-based compounds are used in photopolymerization processes, particularly in the polymerization of divinylether and epoxy monomers. The presence of these silane compounds enhances the rate of polymerization and conversion (Telitel et al., 2012).

Silicon-Containing Functional Groups in Monomers and Polymers : Monomers like p-vinylphenoxy(trimethyl)silane have been copolymerized with other monomers, leading to the development of polymers with unique silicon-containing functional groups. These polymers are of interest for their distinct properties and potential applications (Jenkins et al., 1975).

Mecanismo De Acción

Target of Action

The primary targets of 1-Iodo-2-(trimethylsiloxy)ethane, also known as Silane, (2-iodoethoxy)trimethyl-, are α-oxides . These targets play a crucial role in various biochemical reactions, particularly those involving the cleavage of oxygen-containing organic compounds .

Mode of Action

1-Iodo-2-(trimethylsiloxy)ethane interacts with its targets through a process known as electrophilic substitution . This compound is capable of cleaving α-oxides, such as ethylene and propylene oxides, to produce trimethyl (2-iodoethoxy)silane . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation .

Biochemical Pathways

It’s known that the compound’s ability to cleave α-oxides can potentially influence a variety of biochemical reactions

Pharmacokinetics

It’s known that the compound has a molecular weight of 24415 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-Iodo-2-(trimethylsiloxy)ethane’s action are largely dependent on its interaction with α-oxides . By cleaving these compounds, it can potentially alter the course of various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-(trimethylsiloxy)ethane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s ability to interact with its targets and exert its effects .

Propiedades

IUPAC Name |

2-iodoethoxy(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGMHASBPFMICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13IOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2473422.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)